molecular formula C7H11Br2NS B6186867 5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide CAS No. 2639426-55-2

5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide

Cat. No.: B6186867
CAS No.: 2639426-55-2
M. Wt: 301
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Description

5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide is an organic compound with a thiazole ring structure. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide typically involves the bromination of 4-methyl-1,3-thiazole followed by the introduction of a 3-bromopropyl group. The reaction conditions often include the use of hydrobromic acid and a suitable solvent such as dimethylformamide (DMF) or ethanol. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the introduction of various functional groups into the thiazole ring. This reactivity makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromopropylamine hydrobromide
  • 2-bromoethylamine hydrobromide
  • 3-chloropropylamine hydrochloride

Uniqueness

5-(3-bromopropyl)-4-methyl-1,3-thiazole hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

2639426-55-2

Molecular Formula

C7H11Br2NS

Molecular Weight

301

Purity

95

Origin of Product

United States

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